

# Western blot protocol for detecting pSTAT levels after QL-1200186 treatment

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## Compound of Interest

Compound Name: QL-1200186

Cat. No.: B15612015

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## Application Note:

### Monitoring the Efficacy of QL-1200186 through Western Blot Analysis of STAT Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

#### Introduction:

**QL-1200186** is a potent and highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a key member of the Janus kinase (JAK) family.<sup>[1][2][3][4][5]</sup> It functions by binding to the pseudokinase regulatory domain (JH2) of TYK2, leading to the inhibition of its catalytic activity.<sup>[1][2][4]</sup> TYK2 is a critical mediator of signaling pathways for various cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons.<sup>[1][2][3]</sup> The downstream signaling of these cytokines heavily relies on the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.<sup>[1][6][7][8][9][10]</sup> Specifically, inhibition of TYK2 by **QL-1200186** has been shown to reduce the phosphorylation of STAT1, STAT3, and STAT5.<sup>[1][3][11]</sup> This application note provides a detailed protocol for utilizing Western blotting to quantify the dose-dependent effects of **QL-1200186** on the phosphorylation of STAT proteins in a relevant cell line.

## Data Presentation

Table 1: Densitometric Analysis of pSTAT3 (Tyr705) and Total STAT3 Levels Following **QL-1200186** Treatment

Treatment Group	QL-1200186 Conc. (nM)	pSTAT3 (Tyr705) Band Intensity (Arbitrary Units)	Total STAT3 Band Intensity (Arbitrary Units)	Normalized pSTAT3/Total STAT3 Ratio	% Inhibition of pSTAT3
Vehicle Control	0	1.00	1.02	0.98	0%
QL-1200186	1	0.75	0.99	0.76	22.4%
QL-1200186	10	0.48	1.01	0.48	51.0%
QL-1200186	100	0.21	0.98	0.21	78.6%
QL-1200186	1000	0.08	1.00	0.08	91.8%
Unstimulated Control	0	0.05	1.03	0.05	94.9%

Note: The data presented in this table is for illustrative purposes and should be replaced with experimental results.

## Experimental Protocols

### Cell Culture and Treatment

- **Cell Line Selection:** Choose a cell line responsive to IL-23 stimulation and known to express the necessary receptors and signaling components (e.g., human Th17 cells, NK-92 cells).
- **Cell Seeding:** Plate the cells at a density that will allow them to reach approximately 80% confluency on the day of the experiment.
- **Serum Starvation (Optional):** To minimize basal levels of STAT phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.

- **QL-1200186** Pre-treatment: Treat the cells with a range of concentrations of **QL-1200186** (e.g., 1 nM, 10 nM, 100 nM, 1000 nM) or a vehicle control (e.g., DMSO) for 1-2 hours.
- Cytokine Stimulation: Stimulate the cells with an appropriate cytokine, such as IL-23, for a predetermined optimal time (typically 15-30 minutes) to induce STAT3 phosphorylation. Include an unstimulated control group that receives neither **QL-1200186** nor cytokine stimulation.

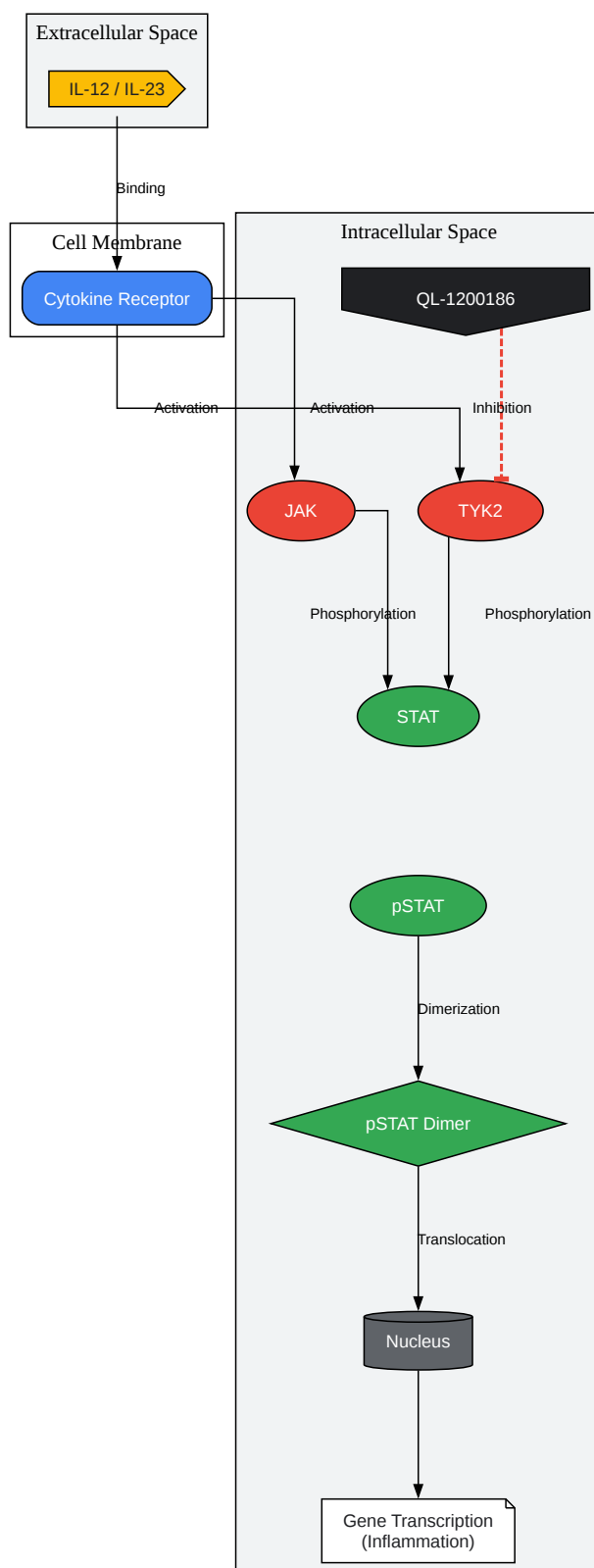
## Western Blot Protocol for pSTAT3 Detection

- Cell Lysis:
  - Following stimulation, immediately place the culture plates on ice.
  - Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
  - Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
  - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  - Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
  - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
  - Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
- Sample Preparation and SDS-PAGE:
  - Normalize the protein concentration of all samples.
  - Prepare the samples by adding 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.

- Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.
- Perform electrophoresis until the dye front reaches the bottom of the gel.
- Protein Transfer:
  - Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
- Immunoblotting:
  - Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[\[12\]](#)
  - Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-pSTAT3 Tyr705) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
  - Washing: Wash the membrane three times for 10 minutes each with TBST.
  - Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
  - Washing: Wash the membrane three times for 10 minutes each with TBST.
- Detection:
  - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
  - Capture the chemiluminescent signal using a digital imaging system or X-ray film.
- Stripping and Re-probing for Total STAT3:
  - To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed for total STAT3.
  - Incubate the membrane in a stripping buffer.

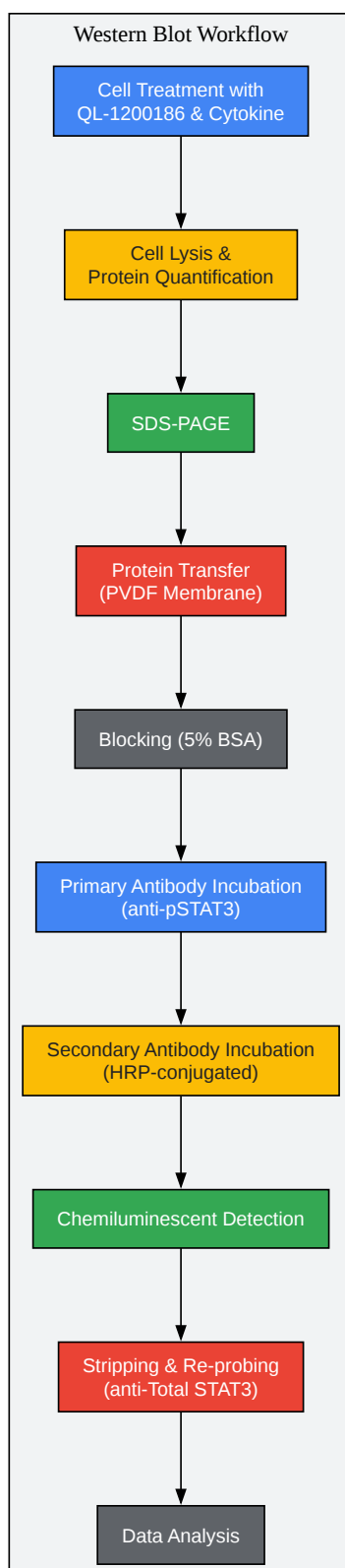
- Wash the membrane thoroughly and repeat the blocking and immunoblotting steps using a primary antibody for total STAT3.

## Mandatory Visualization



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Caption: **QL-1200186** inhibits the TYK2-mediated STAT signaling pathway.



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Caption: Experimental workflow for pSTAT Western blot analysis.

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